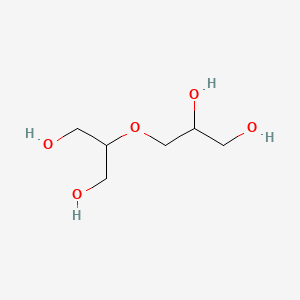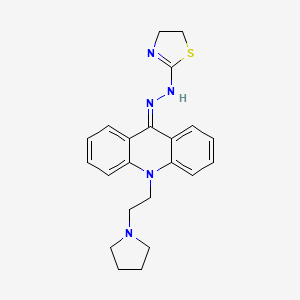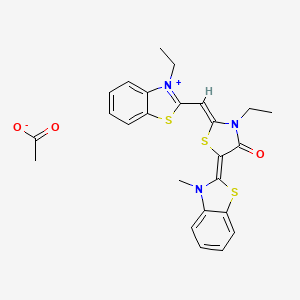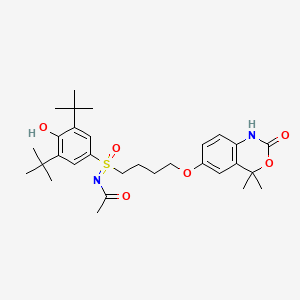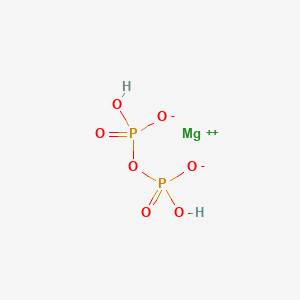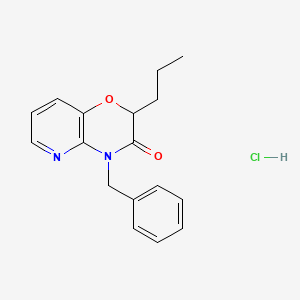
4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrido-Oxazin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylmethyl and Propyl Groups: These groups are introduced through alkylation reactions, often using reagents like benzyl chloride and propyl bromide under basic conditions.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethyl and propyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole Derivatives: These compounds also exhibit anti-tumor activity and are structurally similar.
Pyridin-2-yl Pyrimidine Derivatives: Known for their anti-fibrotic activity and pharmacological potential.
Uniqueness
What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(phenylmethyl)-2-propyl-, monohydrochloride apart is its unique combination of structural features and its broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.
属性
CAS 编号 |
88799-58-0 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
4-benzyl-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-2-7-15-17(20)19(12-13-8-4-3-5-9-13)16-14(21-15)10-6-11-18-16;/h3-6,8-11,15H,2,7,12H2,1H3;1H |
InChI 键 |
HMZGWYPWCMJMKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


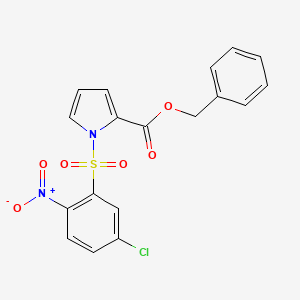

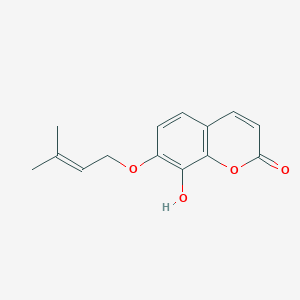
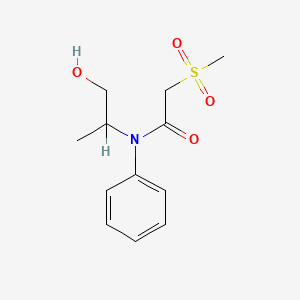
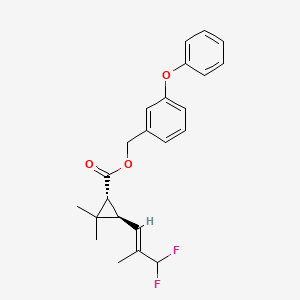
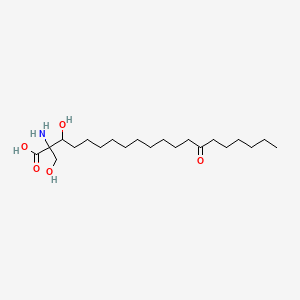
![9-(2-chlorophenyl)-3-methyl-N-pyridin-3-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12731106.png)
